N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Beschreibung
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-6-4-8-16(10-14)29-2)25-26(22(20)28)12-18(27)24-15-7-5-9-17(11-15)30-3/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCKIDHRQRPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyridazine rings. The synthetic pathway may include the use of various reagents and conditions tailored to achieve high yields and purity.
Antioxidant Properties
Preliminary studies indicate that compounds similar to N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit notable antioxidant activity. For instance, related compounds have shown effective free radical scavenging capabilities with SC50 values indicating strong antioxidant potential compared to ascorbic acid .
Antimicrobial Activity
Research has demonstrated that derivatives of methoxyphenyl compounds possess significant antibacterial properties. For example, compounds synthesized from a similar framework have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 mg/mL .
Case Study 1: Antioxidant Activity
A study focused on the antioxidant properties of related thiazole compounds reported SC50 values for certain derivatives that ranged from 2.36 μg/mL to 40.4 μg/mL. These values suggest that the compound's structure plays a crucial role in its ability to neutralize free radicals effectively .
Case Study 2: Antibacterial Efficacy
Another investigation into the antibacterial activity of methoxyphenyl derivatives found that these compounds exhibited higher antibacterial activities than standard drugs. The study highlighted specific structural features that contributed to their enhanced activity against multiple bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and how do they influence reactivity?
- Answer : The compound features a thiazolo[4,5-d]pyridazin core, two 3-methoxyphenyl substituents, and an acetamide linker. The thiazolo-pyridazin moiety contributes to π-π stacking interactions in biological systems, while the methoxy groups enhance solubility and modulate electronic effects. The acetamide group facilitates hydrogen bonding with biological targets. Structural characterization via NMR (e.g., ¹H/¹³C) and mass spectrometry is critical to confirm regiochemistry and purity .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
- Answer : Multi-step synthesis typically involves:
Formation of the thiazolo[4,5-d]pyridazin core using phosphorus pentasulfide or Lawesson’s reagent under reflux (e.g., in toluene at 110°C).
Introduction of the 3-methoxyphenyl groups via Suzuki-Miyaura coupling or Ullmann reactions.
Acetamide coupling via EDCI/HOBt-mediated amidation.
Optimization includes solvent selection (DMF for polar intermediates, dichloromethane for coupling), temperature control (0–25°C for sensitive steps), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., methoxy protons at δ 3.8–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ observed vs. calculated).
- HPLC-PDA : Assesses purity (>95% required for biological assays).
- X-ray Crystallography : Resolves ambiguous stereochemistry (if crystalline) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved binding affinity?
- Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger to predict interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues.
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs.
MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
Example: Modifying the methoxy group to -CF₃ improved hydrophobic interactions in a kinase inhibitor study .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Answer : Contradictions often arise from poor cellular permeability or off-target effects. Mitigation strategies:
- Permeability Assays : Use Caco-2 monolayers or PAMPA to measure logP (optimal 2–3).
- Metabolite Identification : LC-MS/MS to detect cellular degradation products.
- Target Engagement : CETSA (Cellular Thermal Shift Assay) confirms intracellular target binding.
Example: A 2023 study found that esterase-mediated cleavage of acetamide reduced cellular activity despite strong in vitro binding .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Answer :
- Prodrug Design : Mask polar groups (e.g., phosphate esters for solubility).
- Cytochrome P450 Profiling : Identify metabolic soft spots (e.g., demethylation of methoxy groups).
- Formulation : Nanoemulsions or liposomes to enhance bioavailability.
A 2024 study improved oral bioavailability by 40% using a PEGylated prodrug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
